![molecular formula C19H17N3S2 B2821625 2-(1,3-Benzothiazol-2-yl)-3-{[4-(propan-2-yl)phenyl]amino}-3-sulfanylprop-2-enenitrile CAS No. 379255-61-5](/img/structure/B2821625.png)
2-(1,3-Benzothiazol-2-yl)-3-{[4-(propan-2-yl)phenyl]amino}-3-sulfanylprop-2-enenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,3-Benzothiazol-2-yl)-3-{[4-(propan-2-yl)phenyl]amino}-3-sulfanylprop-2-enenitrile is a useful research compound. Its molecular formula is C19H17N3S2 and its molecular weight is 351.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-(1,3-benzothiazol-2-yl)-3-{[4-(propan-2-yl)phenyl]amino}-3-sulfanylprop-2-enenitrile is a member of the benzothiazole family, known for its diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound's structure can be summarized as follows:
- Chemical Formula : C18H18N2S2
- Molecular Weight : 342.47 g/mol
- IUPAC Name : this compound
Research indicates that compounds similar to this one often exhibit multiple mechanisms of action:
- Beta-Adrenergic Receptor Agonism : The compound has been noted to interact with beta2 adrenergic receptors, which play a crucial role in various physiological responses, including vasodilation and bronchodilation .
- Muscarinic Receptor Antagonism : Additionally, it may act as a muscarinic receptor antagonist, potentially influencing neurotransmission and muscle contraction .
- Antimicrobial Activity : Studies have shown that benzothiazole derivatives possess antimicrobial properties, inhibiting the growth of various pathogens .
Biological Activity Overview
The biological activities associated with this compound can be categorized into several key areas:
Antimicrobial Activity
Benzothiazole derivatives have demonstrated significant antibacterial and antifungal properties. For instance, compounds in this class have shown minimal inhibitory concentrations (MICs) below 50 μg/mL against various microorganisms .
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzothiazole derivatives. For example, certain derivatives have been evaluated for their antiproliferative effects against human cancer cell lines such as MDA-MB-231 (breast cancer) and NUGC-3 (gastric cancer). These compounds exhibited moderate to high inhibitory activity, indicating their potential as anticancer agents .
Neuroprotective Effects
Some benzothiazole derivatives have been investigated for their neuroprotective properties. In vitro studies suggest that these compounds can attenuate neuronal injury in models of ischemia/reperfusion injury .
Case Studies and Research Findings
Study | Findings |
---|---|
Study 1 | Evaluated the antimicrobial activity of various benzothiazole derivatives; found significant activity against Staphylococcus aureus and Candida albicans with MIC values <50 μg/mL. |
Study 2 | Investigated the anticancer effects on MDA-MB-231 and NUGC-3 cell lines; reported IC50 values ranging from 6.46 to 6.56 μM for selected compounds. |
Study 3 | Assessed neuroprotective effects in rat models; demonstrated reduced neuronal death following treatment with specific benzothiazole derivatives during ischemic events. |
Propriétés
IUPAC Name |
(2E)-2-(3H-1,3-benzothiazol-2-ylidene)-2-cyano-N-(4-propan-2-ylphenyl)ethanethioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3S2/c1-12(2)13-7-9-14(10-8-13)21-18(23)15(11-20)19-22-16-5-3-4-6-17(16)24-19/h3-10,12,22H,1-2H3,(H,21,23)/b19-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKKPNTSETMSYPN-XDJHFCHBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=S)C(=C2NC3=CC=CC=C3S2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)NC(=S)/C(=C/2\NC3=CC=CC=C3S2)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.